molecular formula C13H14N2O B1215932 6-Methoxyharmalan CAS No. 3589-73-9

6-Methoxyharmalan

Cat. No. B1215932
CAS RN: 3589-73-9
M. Wt: 214.26 g/mol
InChI Key: HMBHRMFLDKKSCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Methoxyharmalan involves various chemical processes, including cyclodehydration of melatonin, a derivative of serotonin, to produce potent serotonin antagonists like 10-Methoxyharmalan (McIsaac, Khairallah, & Page, 1961). Another example includes the synthesis of indenopyrazoles, demonstrating antiproliferative activity toward human cancer cells, highlighting the significance of methoxy groups in the chemical framework (Minegishi et al., 2015).

Molecular Structure Analysis

The structural analysis of 6-Methoxyharmalan derivatives reveals insights into their molecular configuration and properties. For instance, studies involving X-ray and DFT analyses provide detailed information on the molecular and crystal structure, including intramolecular hydrogen bonding, which plays a critical role in stabilizing these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 6-Methoxyharmalan-related compounds has unveiled various interactions and transformations. For instance, the study on substituted 6-methoxysalicylamides from 2,6-dimethoxybenzamides through demethylation reveals potent antidopaminergic properties, suggesting a significant impact on neurotransmitter activity (de Paulis et al., 1985).

Physical Properties Analysis

The physical properties of methoxy-containing compounds, such as methoxyfurans, are crucial in biofuel synthesis processes. Studies detailing enthalpies, entropies, and heat capacities contribute to understanding the stability and chemical kinetics of these species (Hudzik & Bozzelli, 2010).

Chemical Properties Analysis

Analyzing the chemical properties of 6-Methoxyharmalan and related compounds involves examining their reactivity and interaction with various agents. Research on 6-methoxy-5-phosphaphenanthrene highlights the unreactive nature of its P=C double bond, despite the presence of a methoxy group, illustrating the compound's stability under certain conditions (Wang et al., 2015).

Scientific Research Applications

Serotonin Antagonist and Behavioral Effects

6-Methoxyharmalan, similar to 10-Methoxyharmalan, exhibits properties as a potent serotonin antagonist. This characteristic influences behavioral reflexes, particularly the avoidance-escape behavioral reflex. Research has shown that 6-Methoxyharmalan has effects similar to other serotonin derivatives but is identified as more potent in affecting conditioned behavior (McIsaac, Khairallah, & Page, 1961).

Inhibition of Serotonin and Dopamine Uptake

Studies on Tetrahydro-beta-carbolines, including 6-Methoxyharmalan, have demonstrated their ability to inhibit serotonin (5-HT) and dopamine (DA) uptake in human blood platelets. These compounds are more potent inhibitors of 5-HT uptake compared to DA uptake, with 6-methoxy-1,2,3,4-tetrahydro-beta-carboline being as potent as 5-HT itself in inhibiting 3H-5-HT uptake (Airaksinen, Svensk, Tuomisto, & Komulainen, 2009).

Autistic Spectrum Disorders (ASD) Research

A novel approach to understanding autism spectrum disorders (ASD) involves the detection of hallucinogenic substances like 6-Methoxyharmalan in the urine of autistic children. This study explored the relationship between tryptophan levels, harmalan, and the impact of melatonin supplementation on the levels of these compounds, contributing to a better understanding of ASD (Kałużna-Czaplińska, Jóźwik-Pruska, & Axt, 2017).

Effects on Stereotypic Behavior

Research into the effects of 6-Methoxyharmalan on stereotypic behaviors induced by drugs like apomorphine and phenylethylamine in rats has been conducted. This study provided insights into the potential protective role of 6-Methoxyharmalan in mental diseases, possibly influencing these behaviors through more than one mechanism (Kari, Rapakko, & Airaksinen, 1980).

Antimicrobial Properties

6-Methoxyharmalan, identified as 6-methoxymellein in some studies, has been found to possess broad antimicrobial properties. It inhibits the growth of various fungi, yeasts, and bacteria, showcasing its potential as a phytoalexin with significant antimicrobial activity (Kurosaki & Nishi, 1983).

Interaction with Human α2-Adrenoceptor Subtypes

In a study examining the interaction of folk medicinal plant extracts with human α2-adrenoceptor subtypes, 6-Methoxyharmalan demonstrated moderate affinity for these receptors, specifically the α2A subtype. This finding suggests its potential relevance in treating diseases related to α2-adrenoceptors (Saleem, Engstroem, Wurster, Savola, & Pihlaja, 2002).

properties

IUPAC Name

6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHRMFLDKKSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1NC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957306, DTXSID10901872
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1047
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyharmalan

CAS RN

3589-73-9
Record name 6-Methoxyharmalan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3589-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxyharmalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHOXYHARMALAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
I Kari, S Rapakko, MM Airaksinen - Pharmacology Biochemistry and …, 1980 - Elsevier
… 6-Methoxyharmalan was the most effective, followed by B-… A dose effect relationship was studied for 6-methoxyharmalan. A … 6-Methoxyharmalan was more potent than/3-carboline, but …
Number of citations: 18 www.sciencedirect.com
H Karaki, T Kishimoto, H Ozaki, K Sakata… - British journal of …, 1986 - Wiley Online Library
… The order of the inhibitory potency was 6-methoxyharman = harmine > harmaline = 2-methylharmine= harmane > 6-methoxyharmalan > harmalol = harmol for the contractions induced …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
JM Cassady, GE Blair, RF Raffauf, VE Tyler - Lloydia, 1971 - pubmed.ncbi.nlm.nih.gov
The isolation of 6-methoxyharmalan and 6-methoxyharman from Virola cuspidata The isolation of 6-methoxyharmalan and 6-methoxyharman from Virola cuspidata …
Number of citations: 27 pubmed.ncbi.nlm.nih.gov
X Chen, BA Cromer, JW Lynch - Journal of neurochemistry, 2009 - Wiley Online Library
… The exceptionally low n H value for 6-methoxyharmalan inhibition of … 6-methoxyharmalan inhibition of the α2 GlyR suggests a positive cooperativity among bound 6-methoxyharmalan …
Number of citations: 11 onlinelibrary.wiley.com
J Gynther, P Peura, S Salmi - Acta Chem. Scand. B, 1985 - actachemscand.org
… 5-Methoxytryptamine (2), 6-methoxyharman (6) and 6-methoxyharmalan (5) were purchased from Sigma (St. Louis, USA) (Fig. 1). …
Number of citations: 9 actachemscand.org
J Kałużna‐Czaplińska… - Biomedical …, 2017 - Wiley Online Library
… We aim to describe the relationship between the levels of tryptophan and 6-methoxyharmalan. Moreover, we investigated the impact of supplementation on the occurrence of this …
A Saleem, M Engström, S Wurster… - … für Naturforschung C, 2002 - degruyter.com
… harmala (demissidine, harmaline, harmine, 6-methoxyharmalan, and norharmane), only 6-methoxyharmalan showed moderate affinity (dissociation constant (Ki) of 530 ð 40 nm for α2A …
Number of citations: 16 www.degruyter.com
S Helsley, RA Rabin, JC Winter - European journal of pharmacology, 1998 - Elsevier
… In the present study, only 6-methoxyharmalan completely substituted (86.3%). However, partial substitution was observed with harmine, harmane, harmalol, and tetrahydro-β-carboline (…
Number of citations: 8 www.sciencedirect.com
S Helsley, D Fiorella, RA Rabin, JC Winter - Progress in Neuro …, 1998 - Elsevier
… No significant generalization of the LSD stimulus to 6methoxyharmalan, harmaline, or THBC was observed. Thus, in contrast to the tryptamines, scant ability to substitute for LSD was …
Number of citations: 37 www.sciencedirect.com
MM Airaksinen, E Mikkonen - Medical Biology, 1980 - europepmc.org
… studied (norharmane, harmane and 6-methoxyharmane) inhibited the specific binding of [3H]-flunitrazepam in micromolar concentrations, dihydro-beta-carbolines (6-methoxyharmalan, …
Number of citations: 52 europepmc.org

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